
3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP belongs to the class of azetidine carboxamides and has a molecular weight of 433.55 g/mol.
Scientific Research Applications
Photocyclization in Organic Synthesis
- Research has shown that similar compounds, like N-formyl-N-methylcyclohexene-1-carboxamide, can undergo photocyclization to yield azetidine derivatives. This process involves intramolecular hydrogen abstraction, which is a valuable reaction in organic synthesis (Maruyama, Kazuhiro et al., 1980).
Heterocyclic Synthesis
- Thiophene-2-carboxamide and related compounds are used in the synthesis of new antibiotic and antibacterial drugs. These compounds have been studied for their biological activity against Gram-positive and Gram-negative bacteria, highlighting their significance in medicinal chemistry (G. Ahmed, 2007).
Sulfinamide and Sulfenamide Formation
- Azetidine derivatives like 3-phenyl-1-azabicyclo[1.1.0]butane react with sulfinyl and sulfenyl chlorides to form corresponding sulfinamides and sulfenamides. This reaction is essential for the development of various pharmaceutical agents (G. Mlostoń et al., 2008).
Modulation of Gene Expression
- Compounds with a structure similar to 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. This research is crucial in understanding how such compounds can be used in therapeutic applications (M. Palanki et al., 2000).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
- Enantiopure azetidine-2-carboxylic acids with various heteroatomic side chains are synthesized using methods that could potentially involve compounds like 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide. These acids are significant in studying peptide activity (Z. Sajjadi, W. Lubell, 2008).
properties
IUPAC Name |
3-cyclohexylsulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c18-17(19,20)12-6-8-13(9-7-12)21-16(23)22-10-15(11-22)26(24,25)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTDUQFUEXDXFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
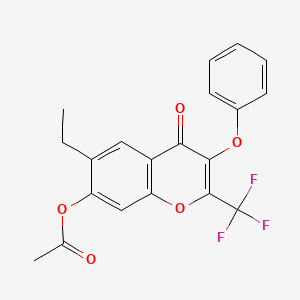
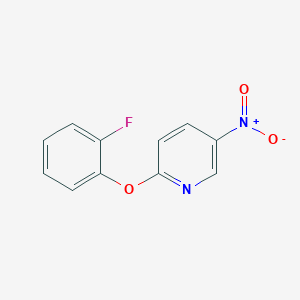
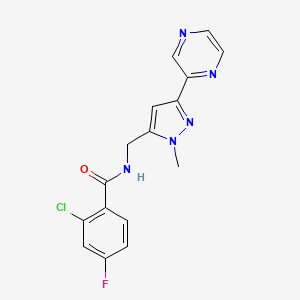

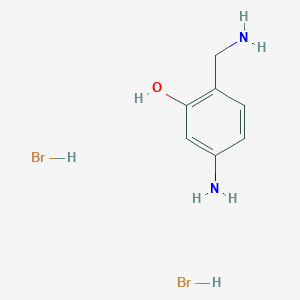

![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)
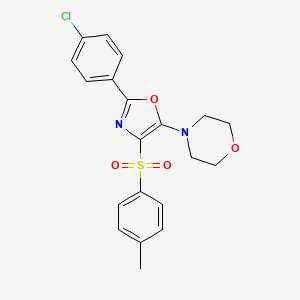

![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)
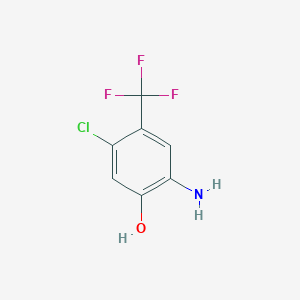
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)